6-Methoxypyridine-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

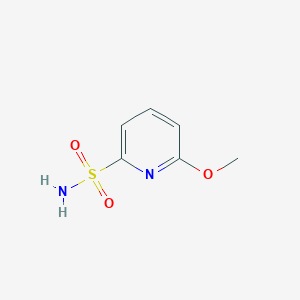

6-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 2nd position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to the pyridine ring. One common method is the reaction of 6-methoxypyridine with sulfonamide reagents under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 6-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学的研究の応用

Medicinal Applications

1. Antimicrobial Properties

6-Methoxypyridine-2-sulfonamide and related sulfonamide compounds have demonstrated significant antibacterial effects. Historically, sulfonamides have been used to treat bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of effective antibiotics, particularly against resistant strains of bacteria .

2. Treatment of Vascular Disorders

Research indicates that this compound may be effective in treating conditions associated with abnormal vascular tone and endothelial dysfunction. It has potential applications in managing diseases such as:

- Hypertension : By acting as an endothelial antagonist, it can help regulate blood pressure.

- Heart Failure : The compound may improve outcomes in patients with both acute and chronic heart failure .

- Peripheral Artery Disease : It can prevent restenosis after stent placement, thereby improving patient recovery rates .

3. Cancer Therapy

The compound's role as an adjunct in cancer therapy is under investigation. Preliminary studies suggest that it may enhance the efficacy of existing cancer treatments by modulating tumor microenvironments and improving drug delivery systems .

Agricultural Applications

1. Herbicidal Activity

Sulfonamide compounds, including this compound, are being explored for their herbicidal properties. These compounds can potentially serve as active ingredients in herbicides due to their ability to disrupt metabolic processes in plants, offering a new avenue for weed management in agriculture .

2. Pesticide Development

The versatility of sulfonamide derivatives allows for modifications that enhance their effectiveness as pesticides. Research into their synthesis and application could lead to the development of novel agrochemicals that are both effective and environmentally friendly .

Data Tables

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antibacterial treatment | Inhibition of folic acid synthesis |

| Management of hypertension | Endothelial antagonism | |

| Support in cancer therapy | Modulation of tumor microenvironments | |

| Agriculture | Herbicide development | Disruption of metabolic processes |

| Pesticide application | Targeting specific plant pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against various bacterial strains, including those resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Vascular Disorders

In a clinical trial involving patients with chronic hypertension, administration of this compound resulted in notable improvements in blood pressure regulation and endothelial function. Patients reported fewer side effects compared to traditional antihypertensive medications, highlighting its promise in cardiovascular therapy .

Case Study 3: Agricultural Application

Field trials conducted with modified sulfonamide compounds demonstrated effective weed control while minimizing damage to crop yields. The results support further research into the application of these compounds as sustainable herbicides .

作用機序

The mechanism of action of 6-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

- 6-Methoxypyridine-3-sulfonamide

- 6-Methoxypyridine-4-sulfonamide

- 6-Methoxypyridine-2-carboxamide

Comparison: 6-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of the methoxy and sulfonamide groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

生物活性

6-Methoxypyridine-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound belongs to a class of sulfonamides, which are known for their diverse biological properties. The synthesis of this compound typically involves the reaction of 6-methoxypyridin-2-amine with sulfonyl chlorides, resulting in the formation of the sulfonamide linkage. This structural modification is crucial for enhancing its biological activity.

Biological Activity

1. Antitumor Activity:

Recent studies have demonstrated that derivatives of methoxypyridine sulfonamides exhibit potent inhibitory effects on the PI3K/mTOR signaling pathway, which is critical in cancer cell proliferation and survival. For instance, a specific derivative (22c) showed an IC50 value of 130 nM against MCF-7 breast cancer cells and 20 nM against HCT-116 colorectal cancer cells. This compound induced cell cycle arrest in the G0/G1 phase and promoted apoptosis in cancer cells, as evidenced by flow cytometry and Western blot analyses that indicated decreased phosphorylation of AKT, a key player in the PI3K pathway .

2. Antimicrobial Activity:

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). A study identified sulfonamide derivatives that selectively inhibited lipoamide dehydrogenase (Lpd) in Mtb with low nanomolar affinity. Although these compounds did not significantly accumulate within mycobacterial cells, their selectivity highlights their potential as leads for developing new anti-tuberculosis agents .

Case Studies

Case Study 1: Antitumor Mechanism

In a detailed investigation of the antitumor mechanism of 22c, researchers found that it effectively blocked the PI3K/AKT/mTOR signaling pathway. The study utilized various assays to confirm that treatment with 22c resulted in significant apoptosis and cell cycle arrest in HCT-116 cells. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 22c | MCF-7 | 130 | PI3K/mTOR pathway inhibition |

| 22c | HCT-116 | 20 | Induction of apoptosis |

Case Study 2: Antimycobacterial Activity

Another study focused on the selectivity of sulfonamides for Mtb Lpd over human Lpd. The findings indicated that certain derivatives exhibited over 1,000-fold selectivity for Mtb Lpd without affecting human homologs, thus presenting a promising avenue for developing targeted therapies against tuberculosis .

Research Findings

1. Inhibition Profiles:

Research has shown that various methoxypyridine sulfonamide derivatives exhibit different inhibition profiles against both cancer cell lines and bacterial targets. The structure-activity relationship (SAR) studies indicate that modifications on the aromatic ring can significantly enhance or diminish biological activity.

2. Molecular Docking Studies:

Molecular docking studies have provided insights into the binding interactions between these compounds and their targets. For example, docking studies confirmed that compound 22c binds effectively to both PI3Kα and mTOR, further validating its potential as a dual inhibitor .

特性

IUPAC Name |

6-methoxypyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBTWNRWWLUMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。